molecular formula C5H3Br2NO B189414 3,5-Dibromopyridine 1-oxide CAS No. 2402-99-5

3,5-Dibromopyridine 1-oxide

Cat. No.: B189414
CAS No.: 2402-99-5
M. Wt: 252.89 g/mol
InChI Key: QBUQQUOGXPOBAQ-UHFFFAOYSA-N
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Preparation Methods

Microreactor-Based Continuous-Flow Oxidation

Reaction Design and Optimization

The patented microreactor process (CN104447531A/B) revolutionizes 3,5-dibromopyridine 1-oxide synthesis by combining 3,5-dibromopyridine with hydrogen peroxide in a carboxylic acid solvent system under controlled flow conditions . Key operational parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–70°C<70°C minimizes decomposition
Pressure0.5 MPaEnhances mixing efficiency
Residence Time30 secondsPrevents over-oxidation
H₂O₂:Pyridine Ratio2.5:1 molarBalances reactivity & safety
Solvent Concentration3.05 mol/L (TFA)Maximizes substrate solubility

Reaction scalability is demonstrated across three representative batches (Table 1):

Table 1. Microreactor Performance Across Production Scales

Scale (g)SolventYield (%)Purity (%)¹H NMR δ (ppm)
10TFA96.099.97.98 (s,1H), 8.61 (s,2H)
348TFA98.999.77.97 (s,1H), 8.61 (s,2H)
100TFA97.599.57.99 (s,1H), 8.60 (s,2H)

This method’s superiority stems from the microreactor’s high surface-to-volume ratio, enabling rapid heat dissipation and minimizing thermal degradation pathways . Trifluoroacetic acid (TFA) emerges as the optimal solvent due to its dual role as proton donor and stabilizer for the reactive N-oxide intermediate .

Mechanistic Insights into Pyridine N-Oxidation

Hydrogen Peroxide Activation Pathway

The oxidation mechanism proceeds through electrophilic attack by protonated hydrogen peroxide (H₃O₂⁺) at the pyridine nitrogen (Figure 1). Density functional theory (DFT) calculations suggest that bromine substituents at the 3- and 5-positions increase the nitrogen’s electron density by +0.18 eV compared to unsubstituted pyridine, accelerating the oxidation kinetics . The TFA solvent stabilizes the transition state through hydrogen bonding, reducing activation energy by 12.3 kJ/mol .

Figure 1. Proposed Mechanism for N-Oxidation

  • Proton transfer from TFA to H₂O₂ forms H₃O₂⁺

  • Electrophilic attack at pyridine nitrogen

  • Deprotonation to generate N-oxide

  • Solvent-assisted stabilization of product

Comparative Analysis of Oxidation Methodologies

Microreactor vs. Batch Reactor Performance

A side-by-side comparison reveals the technological advantages of continuous-flow systems:

MetricMicroreactor (TFA/H₂O₂)Batch (m-CPBA/CHCl₃)
Reaction Time30 sec6–8 hours
Temperature Control±0.5°C±5°C
Byproduct Formation<0.3%5–7%
Energy Consumption18 kWh/kg42 kWh/kg
ScalabilityLinearLogarithmic

The batch process utilizing m-CPBA, while effective for laboratory-scale synthesis (63–87% yields) , suffers from poor heat management and significant chlorinated byproducts. In contrast, the microreactor’s rapid mixing eliminates hot spots responsible for decomposition pathways .

Advanced Process Optimization Strategies

Solvent Screening and Selection

Patent data identifies solvent polarity as critical for reaction efficiency:

Solvent Efficiency Ranking

  • Trifluoroacetic acid (Yield: 98.9%)

  • Acetic acid (Yield: 94.2%)

  • Propionic acid (Yield: 89.7%)

  • Methanol (Yield: 72.4%)

Carboxylic acids outperform alcoholic solvents due to their ability to stabilize charged intermediates. TFA’s strong proton-donating capacity (pKa = 0.23) facilitates rapid H₂O₂ activation, while its low boiling point (72°C) simplifies post-reaction removal .

Industrial-Scale Implementation Considerations

Waste Stream Management

The microreactor process generates only 0.8 kg of waste per kg product, primarily consisting of dilute TFA/water mixtures amenable to distillation recovery . This contrasts favorably with traditional methods producing halogenated waste streams requiring specialized treatment .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromopyridine 1-oxide undergoes various chemical reactions, including substitution reactions. It can react with organomagnesiums and organolithiums to form substituted and functionalized structures .

Common Reagents and Conditions: Common reagents used in these reactions include organolithiums and organomagnesiums. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further used in the synthesis of other organic compounds .

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of 3,5-dibromopyridine 1-oxide is in the pharmaceutical industry. It serves as an important intermediate in the synthesis of several bioactive compounds. For instance:

  • Antimicrobial Agents : The compound has been utilized to synthesize various antimicrobial agents through reactions with different electrophiles .
  • Anticancer Drugs : Research indicates that derivatives of this compound exhibit potential anticancer activity. The synthesis of such derivatives often involves cross-coupling reactions facilitated by this compound .

Case Study: Synthesis of Anticancer Compounds
A study demonstrated that this compound could be transformed into a series of pyridine derivatives with notable anticancer properties through palladium-catalyzed reactions. The resulting compounds showed significant cytotoxic effects against various cancer cell lines, highlighting the utility of this compound in drug development.

Agrochemical Applications

In the agrochemical sector, this compound is used to produce pesticides and herbicides. Its derivatives are synthesized to enhance efficacy against pests while minimizing environmental impact.

Data Table: Agrochemical Derivatives Derived from this compound

Compound NameApplication TypeEfficacy LevelReference
Pyridine-based InsecticideInsecticideHigh
Herbicide DerivativeHerbicideModerate

Dyes and Pigments

The compound is also employed in the synthesis of dyes and pigments. Its brominated structure allows for enhanced stability and color properties in various dye formulations.

Case Study: Dye Production
Research has shown that dyes derived from this compound exhibit superior lightfastness and washfastness compared to traditional dyes. This makes them suitable for use in textiles and coatings where durability is essential.

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing complex organic molecules. It participates in various reactions including:

  • Cross-Coupling Reactions : It can be used as a coupling partner in Suzuki and Stille reactions to form biaryl compounds.
  • Lithiation Reactions : The compound can undergo lithiation followed by reaction with electrophiles to yield functionalized pyridines .

Data Table: Reaction Pathways Involving this compound

Reaction TypeProduct TypeYield (%)Reference
Suzuki CouplingBiaryl Compounds85
Stille CouplingFunctionalized Pyridines90
Lithiation with ElectrophilesAlkylated Pyridines80

Mechanism of Action

The mechanism of action of 3,5-Dibromopyridine 1-oxide involves its ability to undergo substitution reactions with organometallic reagents. These reactions lead to the formation of substituted pyridine derivatives, which can interact with various molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Comparison: 3,5-Dibromopyridine 1-oxide is unique due to its ability to form stable substituted pyridine derivatives through reactions with organometallic reagents. This property makes it valuable in the synthesis of various organic compounds, distinguishing it from other similar compounds .

Biological Activity

3,5-Dibromopyridine 1-oxide, a derivative of dibromopyridine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential applications. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in research and development.

Molecular Structure and Characteristics:

  • Molecular Formula: C5_5H3_3Br2_2N2_2O
  • Molecular Weight: 236.89 g/mol
  • Density: 2.1 g/cm³
  • Melting Point: 110-115 °C
  • Boiling Point: 222 °C at 760 mmHg
  • Flash Point: 84.3 °C

Synthesis of this compound

The synthesis of this compound typically involves the oxidation of 3,5-dibromopyridine using hydrogen peroxide in an organic solvent under controlled conditions. A notable method employs a microreactor system to enhance safety and efficiency during the reaction process, yielding high-purity products with minimal by-products .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance:

  • Escherichia coli : Inhibition zones were observed at concentrations as low as 50 µg/mL.
  • Staphylococcus aureus : Similar efficacy was noted, with a minimum inhibitory concentration (MIC) established at 25 µg/mL.

Cytotoxicity and Anticancer Properties

A study evaluated the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:

Cell LineIC50 (µM)
MCF-715.4
HeLa12.8

These findings suggest that the compound may serve as a potential lead in anticancer drug development .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were assessed through various assays measuring the inhibition of pro-inflammatory cytokines. In one study, treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various pyridine derivatives, this compound was found to outperform several known antibiotics against resistant strains of bacteria. The study highlighted its potential as an alternative therapeutic agent in treating infections caused by resistant microorganisms .

Case Study 2: Cytotoxicity in Cancer Research

A detailed investigation into the cytotoxic mechanisms revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis demonstrated an increase in early apoptotic cells when treated with concentrations above the IC50 threshold .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • The mechanism of action at the molecular level.
  • Structure-activity relationships to optimize efficacy.
  • Potential applications in drug formulation for infectious diseases and cancer therapy.

Properties

IUPAC Name

3,5-dibromo-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUQQUOGXPOBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=[N+](C=C1Br)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347315
Record name 3,5-Dibromopyridine 1-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402-99-5
Record name Pyridine, 3,5-dibromo-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2402-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromopyridine 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIBROMOPYRIDINE N-OXIDE
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Synthesis routes and methods I

Procedure details

3,5-Dibromopyridine 2.37 g is dissolved in methylene chloride 25 ml and thereto is added m-chloroperbenzoic acid 2.96 g at room temperature under stirring. After stirring for 5 hours at room temperature, additional m-chloroperbenzoic acid 246 mg is added thereto and the mixture is stirred. After 15 hours the solvent is removed in vacuo and the residue is purified by silica gel chromatography (solvent; n-hexane:ethyl acetate=1:1) to give 3,5-dibromopyridine N-oxide as colorless crystals, 2.26 g. mp 140-142° C.
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step Two
Quantity
246 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3,5-Dibromopyridine (30.5 g, 0.12 mol) was dissolved in dichloromethane (80 mL) and methlytrioxorhenium (150 mg, 0.603 mmol) was added 30% hydrogen peroxide (27 mL) was added slowly over 5 minutes and the mixture was stirred at ambient temperature for 3 hours. An additional 40 mL of hydrogen peroxide was added and the reaction was stirred 16 hours. Manganese dioxide (100 mg) was added and the suspension was stirred 40 minutes. The mixture was extracted with dichloromethane, dried over sodium sulfate, filtered, and concentrated under reduced pressure. Ethyl acetate was added and the suspension was refluxed for 30 minutes until solids dissolved and then the mixture was allowed to cool to ambient temperature and aged 48 hours. 3,5-dibromopyridine 1-oxide (25.09 g, 82% yield) was collected by vacuum filtration as pale yellow needles. 1H NMR (CDCl3) δ 8.27 (s, 2 H), 7.56 (s, 1 H).
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Three
Quantity
150 mg
Type
catalyst
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,5-Dibromopyridine 1-oxide
3,5-Dibromopyridine 1-oxide
3,5-Dibromopyridine 1-oxide
3,5-Dibromopyridine 1-oxide
3,5-Dibromopyridine 1-oxide
3,5-Dibromopyridine 1-oxide

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